Tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(14)10(6-9)8-15/h8-11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRFQWRATSDVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:
Formation of the 2-azabicyclo[2.2.2]octane core: This can be achieved through a series of cyclization reactions starting from simple precursors.
Introduction of the formyl group: The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Aldehyde-Specific Reactions
The formyl group (-CHO) undergoes typical aldehyde reactions:
| Reaction Type | Reagents/Conditions | Product/Application |
|---|---|---|
| Reduction | NaBH₄, LiAlH₄, or H₂/Pd-C | Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |
| Oxidation | KMnO₄ or CrO₃ in acidic conditions | Carboxylic acid derivative (unstable under harsh conditions) |
| Nucleophilic Addition | Grignard reagents (RMgX) | Alcohol derivatives (R-CH₂-O-bicyclo framework) |
Key Insight : Reduction to the hydroxymethyl derivative (, CAS 1099570-32-7) is well-documented, often serving as an intermediate for further functionalization.
Reductive Amination
The formyl group reacts with primary amines (R-NH₂) in the presence of reducing agents (e.g., NaBH₃CN) to form secondary amines:
Example : Reaction with ammonia or methylamine yields tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1099570-34-9) or its N-alkylated analogs.
Deprotection of the tert-Butyl Carbamate
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions:
| Conditions | Outcome |
|---|---|
| HCl in dioxane | Free amine (2-azabicyclo[2.2.2]octane-6-formyl) |
| TFA/CH₂Cl₂ | Deprotected amine for further coupling |
Application : This step is pivotal in peptide synthesis or drug development to expose the amine for subsequent reactions .
Condensation Reactions
The aldehyde participates in imine or hydrazone formation:
| Reaction Partner | Product |
|---|---|
| Hydrazines (NH₂-NH₂) | Hydrazones (useful in crystallography) |
| Primary Amines | Schiff bases (intermediates in catalysis) |
Note : Steric hindrance from the bicyclo[2.2.2]octane may slow kinetics compared to linear aldehydes.
Role in Multi-Step Syntheses
The compound serves as a precursor for:
-
Hydroxymethyl Derivatives : Via reduction (NaBH₄).
-
Aminomethyl Derivatives : Via reductive amination (e.g., NH₃/NaBH₃CN) .
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling after formyl conversion to a boronic ester.
Stability and Reactivity Considerations
Scientific Research Applications
Organic Chemistry
Tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate serves as a building block in the synthesis of more complex molecules and acts as a reagent in various organic reactions, including oxidation and reduction processes . Its unique structure allows it to participate in nucleophilic substitution reactions, enhancing its utility in synthetic organic chemistry.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties . Research indicates that it may interact with specific biological targets, making it a candidate for drug development . Its biological activity is attributed to the reactivity of the formyl group and its bicyclic structure, which may facilitate interactions with enzymes and receptors.
Recent studies have highlighted the compound's potential biological activities , including anti-inflammatory effects and interactions with biomolecules . These properties make it a subject of interest for further pharmacological research.
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials . Its unique chemical properties make it suitable for developing new formulations and improving existing processes.
Case Studies
-
Synthesis and Characterization : A study focused on synthesizing various derivatives of this compound demonstrated its utility as a precursor for biologically active compounds .
- Methodology : Utilized standard organic synthesis techniques including cyclization and esterification.
- Outcome : Successfully synthesized derivatives showed promising biological activities.
-
Biological Evaluation : Another investigation assessed the anti-inflammatory potential of derivatives synthesized from this compound using animal models .
- Findings : Specific derivatives exhibited significant inhibition of inflammation markers compared to control groups.
Mechanism of Action
The mechanism of action of tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group and the bicyclic structure play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
- Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Uniqueness
Tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may have different functional groups, leading to variations in their chemical behavior and applications.
Biological Activity
Tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological interactions, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure characterized by:
- Formyl group : This functional group is pivotal for its reactivity and biological activity.
- Tert-butyl ester : This moiety contributes to the compound's solubility and stability.
Synthesis
The synthesis of this compound typically involves:
- Formation of the bicyclic core via cyclization reactions.
- Introduction of the formyl group through formylation reactions using reagents such as formic acid or formyl chloride.
- Esterification with tert-butyl alcohol to yield the final product.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The formyl group enhances its binding affinity to various biomolecules, potentially modulating enzymatic activities or receptor functions.
Antioxidant Activity
Research indicates that compounds with similar bicyclic structures exhibit significant antioxidant properties. The presence of the formyl group may enhance electron donation capabilities, thus neutralizing free radicals effectively.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes, which could be beneficial in therapeutic contexts:
- Prolyl Oligopeptidase (POP) : Inhibitors of POP have been linked to neuroprotective effects and cognitive enhancement. The compound's structural similarity to known inhibitors suggests potential efficacy in this area .
Antimicrobial Activity
Preliminary studies indicate that azabicyclic compounds possess antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
Comparative Analysis with Similar Compounds
When compared to structurally related compounds, this compound exhibits unique biological profiles due to its specific functional groups:
Q & A
Q. What synthetic routes enable functionalization of the formyl group for bioconjugation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
